molecular formula C15H23NO3 B8376748 (4-Cyclopentyloxyphenyl)-(2,2-dimethoxyethyl)amine

(4-Cyclopentyloxyphenyl)-(2,2-dimethoxyethyl)amine

Cat. No. B8376748
M. Wt: 265.35 g/mol
InChI Key: QRZDJYZGACGBPO-UHFFFAOYSA-N
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Patent
US07141561B2

Procedure details

A suspension of 4-cyclopentyloxyphenylamine (8.86 g), bromo-acetaldehyde dimethyl acetal (12.2 g), potassium carbonate (13.8 g) and dimethylformamide (100 ml) was heated at 100° C. for 5 hours. Cooling was followed by filtration and concentration of the filtrate. The residue was purified by chromatography on silica gel (eluent: heptane/ethyl acetate 4:1). The product with the molecular weight of 265.36 (C15H23NO3); MS (ESI): 266 ([M+H]+), was obtained in this way.
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:14][O:15][CH:16]([O:19][CH3:20])[CH2:17]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH:1]1([O:6][C:7]2[CH:8]=[CH:9][C:10]([NH:13][CH2:17][CH:16]([O:19][CH3:20])[O:15][CH3:14])=[CH:11][CH:12]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8.86 g
Type
reactant
Smiles
C1(CCCC1)OC1=CC=C(C=C1)N
Name
Quantity
12.2 g
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
FILTRATION
Type
FILTRATION
Details
was followed by filtration and concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (eluent: heptane/ethyl acetate 4:1)
CUSTOM
Type
CUSTOM
Details
MS (ESI): 266 ([M+H]+), was obtained in this way

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)OC1=CC=C(C=C1)NCC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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